プロパン-2-オールナトリウム

概要

説明

Sodium propan-2-olate, also known as sodium isopropoxide, is an organosodium compound with the chemical formula C₃H₇NaO. It is a colorless liquid that is commonly used as a strong base and nucleophile in organic synthesis. This compound is characterized by its sodium and isopropyl functional groups and is known for its versatility in various chemical reactions .

科学的研究の応用

Sodium propan-2-olate has a wide range of applications in scientific research:

Chemistry: Used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as condensations, eliminations, and alkylations.

Biology: Employed in the synthesis of biologically active compounds and pharmaceutical intermediates.

Medicine: Utilized in the preparation of drugs and other medicinal compounds.

Industry: Acts as a catalyst in the production of biodiesel and other industrial processes.

作用機序

Target of Action

Sodium propan-2-olate, also known as sodium isopropoxide, is a strong base . Its primary targets are acidic protons present in various organic compounds . By abstracting these protons, Sodium propan-2-olate plays a crucial role in the formation of new chemical bonds .

Mode of Action

Sodium propan-2-olate interacts with its targets by acting as a base . It abstracts a proton from the acidic site of the target molecule, leading to the formation of a new chemical bond . This interaction results in the generation of a new compound, altering the chemical structure of the original molecule .

Biochemical Pathways

The exact biochemical pathways affected by Sodium propan-2-olate can vary depending on the specific reaction it is involved in. It is known to act as a catalyst in many reactions, such as the polymerization of butadiene . In these reactions, Sodium propan-2-olate facilitates the formation of polymers by enabling the addition of monomer units .

Result of Action

The molecular and cellular effects of Sodium propan-2-olate’s action are primarily seen in the formation of new compounds. By abstracting protons from target molecules, it facilitates the formation of new chemical bonds, leading to the synthesis of new molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium propan-2-olate. For instance, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals. It is known to be flammable, with a flash point of 12°C , indicating that it should be handled with care in environments with potential ignition sources.

生化学分析

Biochemical Properties

Sodium propan-2-olate plays a significant role in biochemical reactions. It is involved in reactions such as the polymerization of butadiene . Furthermore, it acts as a catalyst in the manufacturing of acetone and its derivatives

Molecular Mechanism

It is known to participate in reactions such as polymerization of butadiene . It is also used as a catalyst in the production of acetone and its derivatives

準備方法

Synthetic Routes and Reaction Conditions: Sodium propan-2-olate can be synthesized through the reaction of sodium metal with isopropyl alcohol. The reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide. The reaction can be represented as follows:

2C3H7OH+2Na→2C3H7ONa+H2

This reaction requires careful handling of sodium metal due to its highly reactive nature .

Industrial Production Methods: In industrial settings, sodium propan-2-olate is produced by reacting sodium hydroxide with isopropyl alcohol. This method is preferred due to the availability and lower reactivity of sodium hydroxide compared to sodium metal. The reaction is as follows:

C3H7OH+NaOH→C3H7ONa+H2O

This method is more scalable and safer for large-scale production .

化学反応の分析

Types of Reactions: Sodium propan-2-olate undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.

Condensation Reactions: It is used in aldol condensations to form β-hydroxy ketones or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Elimination Reactions: Often performed under heated conditions to facilitate the removal of leaving groups.

Condensation Reactions: Conducted in the presence of aldehydes or ketones under basic conditions.

Major Products:

Substitution Reactions: Alkylated products.

Elimination Reactions: Alkenes.

Condensation Reactions: β-hydroxy ketones or aldehydes.

類似化合物との比較

Sodium ethoxide (C₂H₅ONa): Similar in structure but with an ethyl group instead of an isopropyl group.

Sodium methoxide (CH₃ONa): Contains a methyl group instead of an isopropyl group.

Potassium propan-2-olate (C₃H₇OK): Similar structure but with potassium instead of sodium.

Uniqueness: Sodium propan-2-olate is unique due to its specific reactivity and solubility properties. Compared to sodium ethoxide and sodium methoxide, it offers different steric and electronic effects, making it suitable for specific reactions. Its use as a catalyst in biodiesel production also highlights its industrial significance .

生物活性

Sodium propan-2-olate, also known as sodium isopropoxide, is a sodium salt of propan-2-ol (isopropanol) and has garnered attention for its various biological activities. With a molecular formula of and a molecular weight of approximately 82.08 g/mol, it is primarily used in organic synthesis and as a reagent in various chemical reactions. This article delves into its biological activity, including its metabolic pathways, toxicological effects, and potential applications in drug synthesis.

Sodium propan-2-olate is characterized by its strong alkaline nature, making it a potent base in organic reactions. Its primary applications include:

- Catalyst in Organic Reactions : It is commonly used in the synthesis of pharmaceuticals, including intermediates for ibuprofen production .

- Solvent : It acts as a solvent in various chemical processes due to its ability to dissolve both polar and non-polar compounds.

Metabolism

Sodium propan-2-olate is metabolized in the body primarily through the action of liver enzymes, particularly alcohol dehydrogenase (ADH). This enzyme converts propan-2-ol into acetone, which is further metabolized to acetate and eventually carbon dioxide. Approximately 70-90% of ingested propan-2-ol is converted to acetone .

This metabolic pathway can lead to several physiological effects:

- Acidosis : The conversion of acetone to acetic acid can result in metabolic acidosis if accumulated .

- Hypoglycemia : The shift in the NAD/NADH ratio during metabolism may contribute to hypoglycemic conditions .

Toxicological Effects

Sodium propan-2-olate exhibits significant toxicity, which necessitates careful handling. Key toxicological findings include:

- Skin and Eye Irritation : It is classified as causing severe skin burns and serious eye damage upon contact .

- Respiratory Effects : Inhalation can lead to respiratory distress; thus, proper ventilation is crucial when handling this compound.

The compound's safety data sheet highlights that it poses risks such as flammability and potential carcinogenicity with prolonged exposure .

Case Studies

- Toxicological Assessment : A study conducted on the effects of sodium propan-2-olate on animal models revealed acute toxicity levels that necessitated further investigation into its long-term effects on organ systems. The study indicated potential neurotoxic effects at high exposure levels .

- Pharmaceutical Applications : Research has demonstrated its role in synthesizing various pharmaceutical compounds. For instance, sodium propan-2-olate has been effectively utilized as a base in the synthesis of ibuprofen intermediates, showcasing its utility in drug development .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 82.08 g/mol |

| Primary Metabolite | Acetone |

| Major Toxic Effects | Skin burns, eye damage, respiratory distress |

| Applications | Organic synthesis, pharmaceutical intermediates |

特性

CAS番号 |

683-60-3 |

|---|---|

分子式 |

C3H8NaO |

分子量 |

83.08 g/mol |

IUPAC名 |

sodium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3; |

InChIキー |

AGZVMFHCESVRRI-UHFFFAOYSA-N |

SMILES |

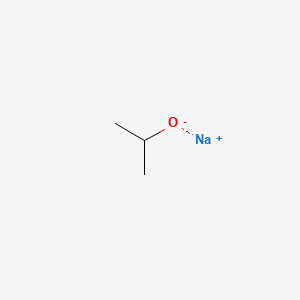

CC(C)[O-].[Na+] |

正規SMILES |

CC(C)O.[Na] |

Key on ui other cas no. |

683-60-3 |

ピクトグラム |

Flammable; Corrosive; Irritant; Health Hazard |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium propan-2-olate react with iridium complexes containing carbonyl and phosphine ligands?

A1: Sodium propan-2-olate acts as a nucleophile, attacking the carbonyl ligand in iridium complexes like trans-[IrCl(CO)L2] (where L represents a bulky tertiary phosphine ligand such as (phenylethynyl)di-t-butylphosphine). This attack leads to the formation of a new chelate complex, where the iridium center is coordinated to both the phosphorus atom of the phosphine ligand and the oxygen atom of the resulting alkoxide group. [1]

Q2: Can you provide an example of a specific reaction and the characterized product?

A2: In a study by Chatt et al., treating trans-[IrCl(CO){PBut2(CCPh)}2] with sodium propan-2-olate in propan-2-ol yielded the chelate complex [Ir{C(O)CH2CH2CH3}(CO){PBut2(CCPh)}2]. The structure of this complex was confirmed using various spectroscopic techniques, including infrared, 1H NMR, 31P NMR, and 13C NMR spectroscopy. [1]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。